

Thermodynamic Properties of 2,3-Difluorobutane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluorobutane

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Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of **2,3-difluorobutane**. Due to a notable scarcity of experimental data for this compound, this document primarily relies on computationally derived values and outlines the standard experimental protocols that would be employed for their determination. The guide includes a detailed analysis of the conformational energies of the diastereomers of **2,3-difluorobutane**, as reported in the literature. Furthermore, it presents standardized methodologies for the experimental measurement of key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. This document aims to be a valuable resource for researchers in the fields of physical chemistry, materials science, and drug development by consolidating the available theoretical knowledge and providing a roadmap for future experimental investigations.

Introduction

2,3-Difluorobutane (C₄H₈F₂) is a fluorinated hydrocarbon of interest in various fields, including as a potential refrigerant, solvent, or as a structural motif in medicinal chemistry. The introduction of fluorine atoms into a hydrocarbon backbone can significantly alter its physical and chemical properties, including its conformational preferences and intermolecular interactions. A thorough understanding of the thermodynamic properties of **2,3-difluorobutane**

is crucial for its application and for the prediction of its behavior in chemical and biological systems.

This guide summarizes the known physical properties and the computationally determined thermodynamic conformational energies of the diastereomers of **2,3-difluorobutane**. In the absence of direct experimental thermodynamic data, this document also provides detailed theoretical experimental protocols for the determination of its enthalpy of formation, heat capacity, and vapor pressure.

Physical Properties

The basic physical properties of **2,3-difluorobutane** are summarized in the table below. It is important to note that **2,3-difluorobutane** exists as three stereoisomers: (2R,3R)-**2,3-difluorobutane**, (2S,3S)-**2,3-difluorobutane** (which are enantiomers and form the threo diastereomer), and meso-**2,3-difluorobutane** (the erythro diastereomer). The properties listed are generally for the mixture of isomers unless otherwise specified.

Property	Value	Source
Molecular Formula	C4H8F2	PubChem[1][2][3]
Molecular Weight	94.10 g/mol	PubChem[1][2][3]
CAS Number	666-21-7	PubChem[3]

Computationally Determined Thermodynamic Properties

To date, a comprehensive experimental study of the thermodynamic properties of **2,3-difluorobutane** has not been published. However, computational studies have provided valuable insights into the conformational energetics of its diastereomers. A key study by Linclau and co-workers performed a detailed conformational analysis using density functional theory (DFT).[4][5]

The following tables summarize the calculated relative energies of the stable conformers of the erythro (meso) and threo diastereomers of **2,3-difluorobutane** in the gas phase.

Table 1: Calculated Relative Energies of erythro-**2,3-Difluorobutane** Conformers (Gas Phase)

Conformer	Relative Energy (kcal/mol)
gauche (g+)	0.00
gauche (g-)	0.00
anti	0.10

Data sourced from a computational study by O'Hagan and co-workers.[6]

Table 2: Calculated Relative Energies of threo-**2,3-Difluorobutane** Conformers (Gas Phase)

Conformer	Relative Energy (kcal/mol)
anti	0.00
gauche	0.20

Data sourced from a computational study by O'Hagan and co-workers.[6]

These computational results highlight the small energy differences between the conformers of both diastereomers, suggesting that **2,3-difluorobutane** is a conformationally flexible molecule.[4][5]

Theoretical Experimental Protocols

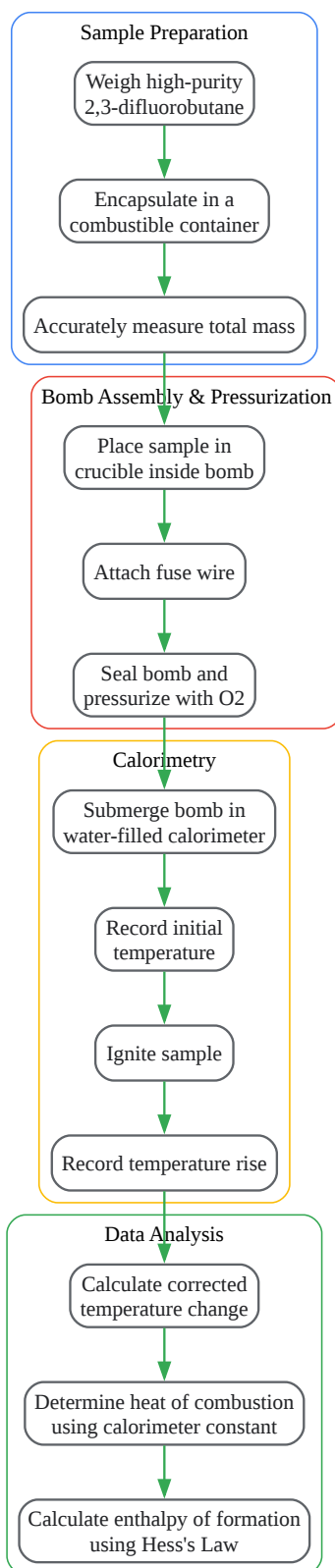
This section details the standard experimental methodologies that would be used to determine the key thermodynamic properties of **2,3-difluorobutane**.

Determination of Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of **2,3-difluorobutane**, a volatile liquid, would be determined using oxygen bomb calorimetry.[7][8]

Experimental Protocol:

- **Sample Preparation:** A precise mass of high-purity **2,3-difluorobutane** (typically 0.5-1.0 g) is encapsulated in a sealed, combustible container (e.g., a polyester film bag or a gelatin capsule) to prevent its premature volatilization.^[7] The mass of the sample and the container are accurately measured.
- **Bomb Assembly:** The encapsulated sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb". A known length of fuse wire is connected to the ignition circuit, with the wire in contact with the sample.
- **Pressurization:** The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.^[8]
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ± 0.001 °C).
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter (the "calorimeter constant") is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.^[8] The heat of combustion of the **2,3-difluorobutane** sample is then calculated.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).



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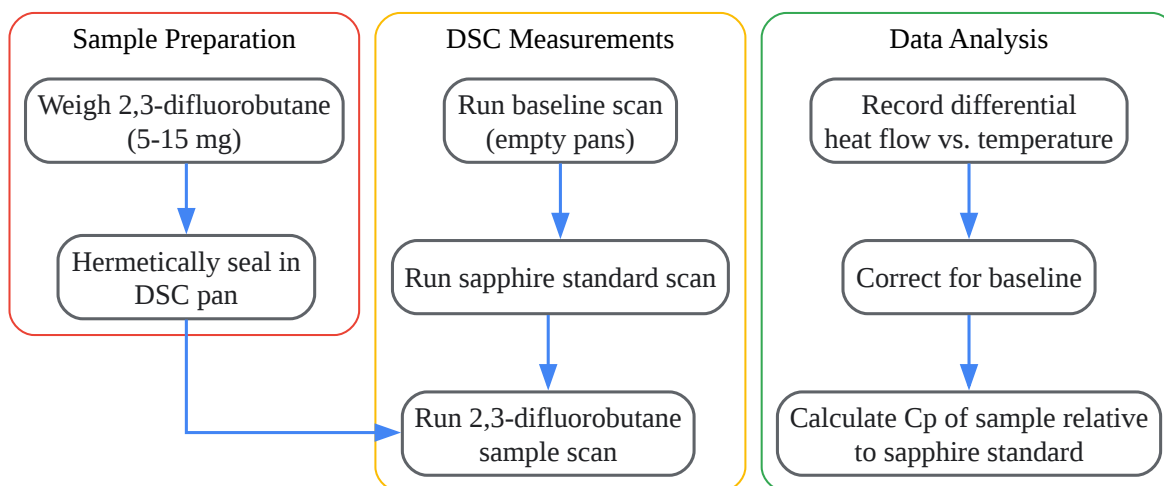
Workflow for Enthalpy of Formation Determination.

Determination of Heat Capacity

The heat capacity (C_p) of liquid **2,3-difluorobutane** as a function of temperature would be determined using Differential Scanning Calorimetry (DSC).^{[9][10][11]}

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample of **2,3-difluorobutane** (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan to prevent evaporation.^[9] An identical empty pan is prepared as a reference.
- **DSC Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.^[9]
- **Temperature Program:** The DSC is programmed to perform a series of temperature scans. A typical procedure involves three measurements:
 - **Baseline Scan:** An initial scan is run with both the sample and reference pans empty to determine the baseline heat flow of the instrument.
 - **Reference Scan:** A scan is performed with a standard material of known heat capacity, such as sapphire, in the sample pan.
 - **Sample Scan:** The final scan is run with the **2,3-difluorobutane** sample.
- **Data Collection:** The DSC measures the differential heat flow between the sample and reference pans as they are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.^[9]
- **Calculation of Heat Capacity:** The heat capacity of the **2,3-difluorobutane** sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard, after correcting for the baseline. The calculation is based on the following relationship:
 - $C_p(\text{sample}) = (\text{DSC}(\text{sample}) / \text{DSC}(\text{std})) * (\text{mass}(\text{std}) / \text{mass}(\text{sample})) * C_p(\text{std})$ where DSC is the differential heat flow signal.



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Workflow for Heat Capacity Determination via DSC.

Determination of Vapor Pressure

The vapor pressure of **2,3-difluorobutane** as a function of temperature would be determined using a static method.[12][13][14]

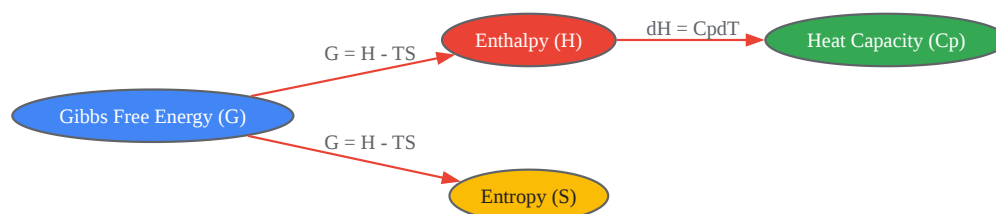
Experimental Protocol:

- **Apparatus Setup:** A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The temperature of the sample cell is precisely controlled by a thermostatic bath.
- **Sample Degassing:** A sample of **2,3-difluorobutane** is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[14]
- **Equilibrium Measurement:** The degassed sample is brought to the desired temperature in the thermostatic bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is constant.

- **Pressure Recording:** The equilibrium vapor pressure is measured using a high-precision pressure transducer.
- **Temperature Variation:** The temperature of the bath is then changed to a new setpoint, and the measurement process is repeated to obtain vapor pressure data over a range of temperatures.
- **Data Analysis:** The vapor pressure data is typically fitted to a suitable equation, such as the Antoine or Clausius-Clapeyron equation, to describe the temperature dependence of the vapor pressure. From this data, the enthalpy of vaporization can also be calculated.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G) is a key function that combines enthalpy (H) and entropy (S) and is a measure of the spontaneity of a process at constant temperature and pressure. Heat capacity (C_p) describes how the enthalpy of a substance changes with temperature.



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Relationship between key thermodynamic properties.

Conclusion

This technical guide has synthesized the currently available information on the thermodynamic properties of **2,3-difluorobutane**. It is evident that there is a significant gap in the experimental data for this compound. The provided computational data on conformational energies offers a valuable starting point for understanding its thermodynamic behavior. The detailed theoretical

experimental protocols outlined in this guide provide a clear pathway for future research to obtain the much-needed experimental values for its enthalpy of formation, heat capacity, and vapor pressure. Such experimental data will be crucial for the accurate modeling of its behavior and for unlocking its full potential in various scientific and industrial applications.

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